3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]pyridine-2-carboxylic acid
CAS No.: 903094-64-4
Cat. No.: VC4636282
Molecular Formula: C12H16N2O4
Molecular Weight: 252.27
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 903094-64-4 |
|---|---|
| Molecular Formula | C12H16N2O4 |
| Molecular Weight | 252.27 |
| IUPAC Name | 3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyridine-2-carboxylic acid |
| Standard InChI | InChI=1S/C12H16N2O4/c1-12(2,3)18-11(17)14-7-8-5-4-6-13-9(8)10(15)16/h4-6H,7H2,1-3H3,(H,14,17)(H,15,16) |
| Standard InChI Key | OZQQOBJWIIFKRS-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NCC1=C(N=CC=C1)C(=O)O |
Introduction
3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]pyridine-2-carboxylic acid is a complex organic compound belonging to the class of pyridine carboxylic acids. It features a pyridine ring substituted with both a carboxylic acid group and a tert-butoxycarbonyl (Boc) protected amine group. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions, making this compound particularly useful in various chemical applications.
Synthesis of 3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]pyridine-2-carboxylic acid
The synthesis of this compound typically involves multiple synthetic steps. A common method begins with the reaction of 2-chloromethylpyridine with tert-butyl carbamate in the presence of a base such as sodium hydride. This initial reaction yields a Boc-protected amine intermediate. Subsequently, this intermediate undergoes carboxylation using carbon dioxide and an appropriate catalyst to introduce the carboxylic acid functionality.
Synthesis Steps
-
Initial Reaction: 2-Chloromethylpyridine reacts with tert-butyl carbamate in the presence of sodium hydride to form the Boc-protected amine intermediate.
-
Carboxylation: The intermediate undergoes carboxylation with carbon dioxide to introduce the carboxylic acid group.
Reaction Types
| Reaction Type | Description |
|---|---|
| Nucleophilic Substitution | Involves the replacement of a leaving group by a nucleophile. |
| Hydrolysis | Involves the cleavage of chemical bonds using water. |
| Condensation Reactions | Involves the formation of a new compound with the loss of a small molecule like water. |
Applications in Research
This compound is often used in research settings due to its unique structural properties and potential applications in medicinal chemistry. Its ability to participate in various chemical reactions makes it a valuable intermediate in the synthesis of more complex molecules.
Potential Applications
-
Medicinal Chemistry: Its structural features make it suitable for the synthesis of compounds with potential biological activity.
-
Organic Synthesis: Useful as an intermediate in the synthesis of more complex organic molecules.
Comparison with Similar Compounds
Other compounds like (3-(((tert-Butoxycarbonyl)amino)methyl)pyridin-4-yl)boronic acid and (5-(((tert-Butoxycarbonyl)amino)methyl)pyridin-3-yl)boronic acid share similar structural features but differ in their boronic acid functionality, which is often used in Suzuki-Miyaura cross-coupling reactions .
Comparison Table
| Compound | CAS Number | Molecular Formula | Key Features |
|---|---|---|---|
| 3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]pyridine-2-carboxylic acid | 903094-64-4 | C12H16N2O4 | Carboxylic acid and Boc-protected amine |
| (3-(((tert-Butoxycarbonyl)amino)methyl)pyridin-4-yl)boronic acid | 433969-29-0 | C11H17BN2O4 | Boronic acid functionality |
| (5-(((tert-Butoxycarbonyl)amino)methyl)pyridin-3-yl)boronic acid | 1309981-05-2 | C11H17BN2O4 | Boronic acid functionality |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume